molecular formula C29H36N2O7 B11636560 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636560
M. Wt: 524.6 g/mol
InChI Key: BIONPPOLTIBMAQ-IMVLJIQESA-N
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the 2-methyl-4-propoxybenzoyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the morpholinyl group: This step typically involves a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H36N2O7

Molecular Weight

524.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O7/c1-5-14-38-21-7-8-22(19(2)17-21)27(32)25-26(20-6-9-23(35-3)24(18-20)36-4)31(29(34)28(25)33)11-10-30-12-15-37-16-13-30/h6-9,17-18,26,32H,5,10-16H2,1-4H3/b27-25+

InChI Key

BIONPPOLTIBMAQ-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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